![molecular formula C11H18Cl2N2O B2929080 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1707713-82-3](/img/structure/B2929080.png)
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
“3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the molecular formula C11H16N2O·2HCl . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 308.21 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : A novel method for the synthesis of related piperidine derivatives is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine compounds. This method is significant for producing large quantities, offering an alternative to complex multi-stage processes (Smaliy et al., 2011).
Utility in Corrosion Inhibition : Piperidine derivatives, including those structurally similar to 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride, have been studied for their potential in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption and corrosion inhibition properties (Kaya et al., 2016).
Biological and Pharmaceutical Research
Insecticidal Properties : Some pyridine derivatives have been found to possess significant insecticidal activities. These compounds, including piperidinium derivatives, demonstrate promising results in controlling pests such as the cowpea aphid (Bakhite et al., 2014).
Antimicrobial Activity : Piperidin-4-ones, synthesized through an atom economic and stereoselective process, have shown potential in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their role in antimicrobial research (Kumar et al., 2008).
Neurological Research : Piperidine derivatives have been studied for their effects on neurological functions. For instance, a novel 4-substituted piperidine was observed to cause a Parkinson-like neurologic deficit in primates, suggesting its potential use in studying neurological disorders (Wilkening et al., 1986).
Molecular and Crystallography Studies
- Molecular Structures : Research has been conducted to understand the molecular and crystal structures of compounds related to 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride. These studies provide insights into the conformation and packing of molecules in crystals, which is crucial for the development of new compounds (Kuleshova & Khrustalev, 2000).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
3-methyl-4-piperidin-3-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-7-13-6-4-11(9)14-10-3-2-5-12-8-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKBZFFISKDIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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